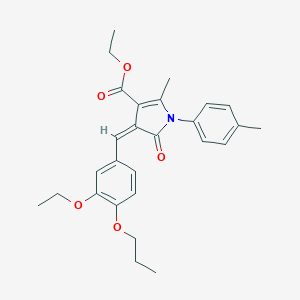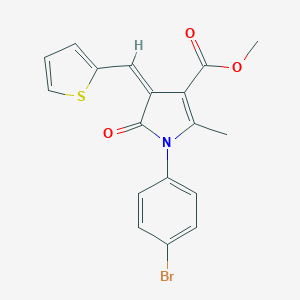![molecular formula C20H15ClN4O B299111 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a compound that has been of interest to the scientific community due to its potential applications in various fields. It is a member of the cyclopenta[b]pyridine family of compounds and has been found to exhibit significant biological activity.
作用機序
The mechanism of action of 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the growth of certain cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is its broad spectrum of biological activity. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activity, making it a potentially useful compound in a variety of research areas. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its potential as a novel antimicrobial or antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
合成法
The synthesis of 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex process that involves several steps. The initial step involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile to form 3-chloro-4-methoxybenzylidene malononitrile. This compound is then reacted with 2,4-pentanedione to form 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile.
科学的研究の応用
2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activity. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
特性
製品名 |
2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile |
|---|---|
分子式 |
C20H15ClN4O |
分子量 |
362.8 g/mol |
IUPAC名 |
(5E)-2-amino-5-[(3-chloro-4-methoxyphenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C20H15ClN4O/c1-10-13(6-12-4-5-17(26-3)16(21)7-12)18-11(2)15(9-23)20(24)25-19(18)14(10)8-22/h4-7H,1-3H3,(H2,24,25)/b13-6+ |
InChIキー |
RHAVZWUCLYBCLX-AWNIVKPZSA-N |
異性体SMILES |
CC\1=C(C2=C(/C1=C/C3=CC(=C(C=C3)OC)Cl)C(=C(C(=N2)N)C#N)C)C#N |
SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OC)Cl)C(=C(C(=N2)N)C#N)C)C#N |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OC)Cl)C(=C(C(=N2)N)C#N)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![N-(4-methylbenzyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B299039.png)
![ethyl 5-(4-fluorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299040.png)

![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)

![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)